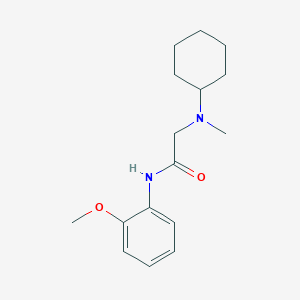
N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide, also known as CX717, is a novel compound that has been extensively studied for its potential use as a cognitive enhancer. It belongs to the class of ampakines, which are drugs that modulate the activity of AMPA receptors in the brain. The AMPA receptors are responsible for mediating fast synaptic transmission in the central nervous system and play a crucial role in learning and memory processes. CX717 has been shown to enhance cognitive function in both animal models and human clinical trials.
Mécanisme D'action
N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide works by modulating the activity of AMPA receptors in the brain. Specifically, it enhances the activity of the receptors by increasing their sensitivity to glutamate, the primary neurotransmitter involved in fast synaptic transmission. This results in an increase in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. This, in turn, enhances learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide is its ability to enhance cognitive function without producing significant side effects. It has been shown to be well-tolerated in both animal models and human clinical trials. However, one of the limitations of this compound is its relatively short half-life, which requires frequent dosing to maintain its effects.
Orientations Futures
There are several potential future directions for research on N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide. One area of interest is the use of this compound in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. Another area of interest is the development of more potent and selective ampakines that can be used to target specific subtypes of AMPA receptors in the brain. Finally, there is interest in the use of this compound as a tool for studying the role of AMPA receptors in learning and memory processes.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve learning and memory in animal models and human clinical trials. In addition, this compound has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18(13-8-4-3-5-9-13)12-16(19)17-14-10-6-7-11-15(14)20-2/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNXOXYZQJXFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1OC)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



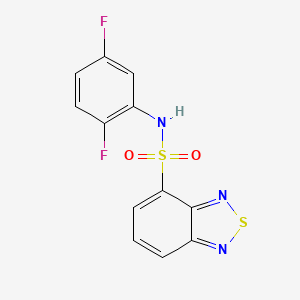
![1-(4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B4423567.png)
![dimethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B4423570.png)
![isopropyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4423580.png)
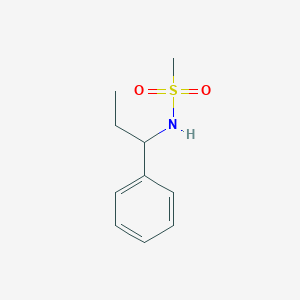
![2,5-dimethoxy-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B4423593.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4423617.png)
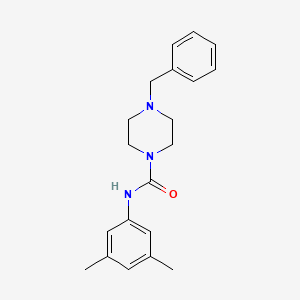
![1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4423641.png)

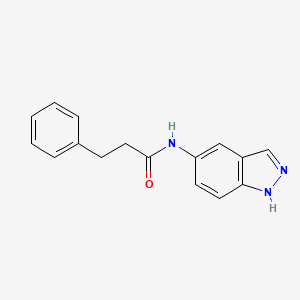

![4-({[(3-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4423664.png)